molecular formula C16H11N3OS B2843995 4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 312917-21-8

4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No. B2843995
M. Wt: 293.34
InChI Key: IXKXBZDHMQHYHQ-UHFFFAOYSA-N
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Description

“4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles have been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Pathways and Derivatives

Research has demonstrated various methods for synthesizing benzothiazole derivatives, highlighting the versatility of these compounds in chemical synthesis. For example, the work by Mohareb et al. (2004) details the synthesis of thiophenylhydrazonoacetates from diazo precursors, leading to a range of heterocyclic compounds including pyrazoles and pyrimidines, indicating the potential of benzothiazole derivatives in creating diverse chemical structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

Several studies have focused on the anticancer properties of benzothiazole derivatives. Yılmaz et al. (2015) synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, suggesting that similar compounds, such as 4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, could also possess anticancer potentials (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Sensor Applications

Benzothiazole derivatives have been explored as sensors for detecting various substances. Elsafy, Al-Easa, and Hijji (2018) synthesized compounds that act as sensitive and selective sensors for cyanide in aqueous media, showcasing the utility of benzothiazole derivatives in environmental and safety applications (Elsafy, Al-Easa, & Hijji, 2018).

Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial properties, suggesting potential for pharmaceutical applications. Palkar et al. (2017) reported on the synthesis and antibacterial activity of novel compounds against Staphylococcus aureus and Bacillus subtilis, indicating the possibility for 4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide to be explored in similar contexts (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Future Directions

The future directions in the research of thiazoles include the design and discovery of new drug molecules which possibly offer some of the greatest hopes for success in present and future epoch . This includes the development of novel thiazole derivatives with lesser side effects .

properties

IUPAC Name

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-10-18-14-7-6-13(8-15(14)21-10)19-16(20)12-4-2-11(9-17)3-5-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKXBZDHMQHYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

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